molecular formula C21H28N6O2 B2880853 3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-26-4

3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2880853
CAS RN: 887030-26-4
M. Wt: 396.495
InChI Key: RLCARXDHSBWZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its reactivity, stability, and safety. Unfortunately, the specific physical and chemical properties of “3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione” are not available in the retrieved resources .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

A study highlighted the synthesis and pharmacological evaluation of purine-2,6-dione derivatives, revealing significant analgesic and anti-inflammatory activities. These derivatives were more active than acetylsalicylic acid in in vivo models, indicating their potential as new classes of analgesic and anti-inflammatory agents. The research further explored the inhibition of phosphodiesterase activity by several compounds, stronger than theophylline, underscoring their pharmacological potential for further evaluation (Zygmunt et al., 2015).

Psychotropic Potential

Another study focused on 8-aminoalkyl derivatives of purine-2,6-dione, investigating their affinity and functional activity at serotonin receptors, with implications for psychotropic activity. The research identified compounds with significant antidepressant-like and anxiolytic-like activities, highlighting the role of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands in displaying these pharmacological effects. This suggests a promising avenue for designing new serotonin receptor ligands (Chłoń-Rzepa et al., 2013).

Chemical Versatility

Research into the chemical properties of 3-Ylidenepiperazine-2,5-diones has shown these compounds to be versatile organic substrates. They exhibit stereoselective addition reactions and can serve as precursors to natural products and valuable chemical derivatives. This study demonstrates the utility of these compounds in synthesizing a wide range of products, showcasing their versatility in chemical reactions (Liebscher & Jin, 1999).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione” is not available in the retrieved resources .

Future Directions

The future directions for research on “3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could help to expand our understanding of this compound and its potential applications .

properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-4-9-25-10-12-26(13-11-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCARXDHSBWZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(4-methylbenzyl)-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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